6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
Overview
Description
6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a heterocyclic compound that belongs to the family of indoles. Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals. This particular compound features a cyclopenta[b]indole core structure, which is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves the copper-catalyzed [4+1]-annulation of 2-alkenylindoles with diazoacetates . This method provides a facile access to dihydrocyclopenta[b]indoles under mild conditions. The reaction typically takes place in dichloromethane (DCM) at room temperature (25°C) with the presence of a copper catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar indole core structure and exhibits comparable biological activities.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another related compound with a cyclopenta[b] structure, known for its applications in corrosion inhibition.
Uniqueness
6-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-7-2-3-8-9-4-5-11(14)12(9)13-10(8)6-7/h2-3,6,13H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDDHTOLKONSBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C(=O)CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20785382 | |
Record name | 6-Methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20785382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441067-85-2 | |
Record name | 6-Methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20785382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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